

# Refining CAP3 output for downstream analysis

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## Compound of Interest

Compound Name: CAP 3

Cat. No.: B3026152

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## CAP3 Assembly Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine CAP3 output for downstream analysis.

### Frequently Asked Questions (FAQs)

Q1: What are the primary output files generated by CAP3 and what information do they contain?

CAP3 generates several output files, the most important of which are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

File Suffix	Description
.cap.contigs	A FASTA file containing the consensus sequences of the assembled contigs. <a href="#">[2]</a>
.cap.contigs.qual	Contains the quality scores for the consensus sequences in the .cap.contigs file. <a href="#">[1]</a>
.cap.singletons	A FASTA file containing reads that were not assembled into any contig. <a href="#">[1]</a> <a href="#">[2]</a>
.cap.info	Provides additional information about the assembly process, including details on clipping ranges. <a href="#">[1]</a> <a href="#">[4]</a>
.cap.ace	An ACE file that allows the assembly to be viewed in other programs like CONSED. <a href="#">[5]</a> <a href="#">[6]</a>
stdout	The standard output, which contains the assembly results in the CAP format.

Q2: How does CAP3 utilize base quality scores in the assembly process?

CAP3 uses base quality values at multiple stages of the assembly process to improve accuracy.<sup>[5][6][7][8]</sup> These scores, typically in a .qual file, are used to:

- Compute overlaps between reads: Higher quality bases are given more weight when determining if two reads overlap.<sup>[5][6]</sup>
- Construct multiple sequence alignments: Quality scores help in creating more accurate alignments of reads within a contig.<sup>[5][6]</sup>
- Generate consensus sequences: The consensus base at each position is determined by a weighted sum of the quality values of the aligned bases.<sup>[5][6]</sup>

Q3: What are forward-reverse constraints and how do they enhance assembly?

Forward-reverse constraints are used to guide the assembly process, helping to correct errors and link contigs.<sup>[4][5][6]</sup> This information is typically derived from sequencing both ends of a DNA subclone. A constraint specifies that two reads should be on opposite strands within a certain distance range.<sup>[1][5][6]</sup> This helps to:

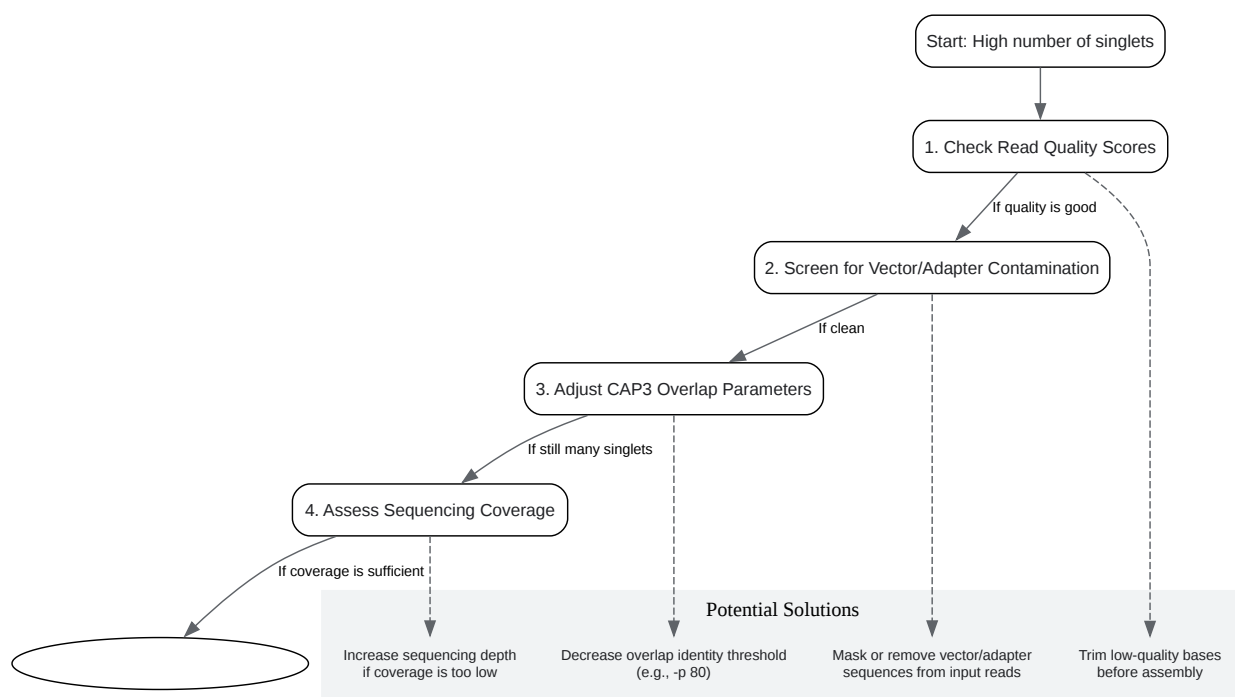
- Correct assembly errors caused by repetitive sequences.<sup>[4]</sup>
- Link contigs that are separated by a gap.<sup>[4]</sup>

## Troubleshooting Guides

**Problem:** A significant number of my reads are in the .singlets file.

This is a common issue that can arise from several factors. The underlying reason is that CAP3 could not find a high-quality overlap for these reads with any other reads.

Troubleshooting Workflow for Unassembled Reads (Singlets)



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Caption: Troubleshooting workflow for a high number of singlets in CAP3 output.

Recommended Actions & Parameters:

Parameter/Action	Default Value	Recommended Adjustment	Rationale
Pre-processing	N/A	Trim reads using a quality score threshold (e.g., Phred score > 20).	CAP3 has automatic clipping, but pre-trimming can sometimes improve results.[5][6]
Vector Screening	N/A	Screen reads against a vector database and mask or remove contaminants.	Vector sequences can prevent true overlaps from being detected.[4]
-p (Overlap Percent Identity)	90	80-85	For more divergent sequences, a lower identity threshold may be necessary to identify overlaps.
-o (Overlap Length Cutoff)	40	30	A shorter overlap length may help assemble reads with smaller overlapping regions.

Problem: CAP3 reports "No overlap is found in the given 5' clipping range for read f."

This message in the .info file indicates that CAP3 could not find any potential overlaps for a specific read within the defined clipping range.[4]

Recommended Actions:

- Inspect the .info file: CAP3 may suggest a new, larger clipping range for the problematic read.[4]
- Adjust the clipping range parameter (-c): You can manually increase the clipping range to allow CAP3 to search for overlaps further into the read.

Parameter	Default Value	Recommended Adjustment	Rationale
-c (Clipping Range)	12	20 or as suggested in the .info file	This expands the search space for potential overlaps at the ends of the reads.[4]

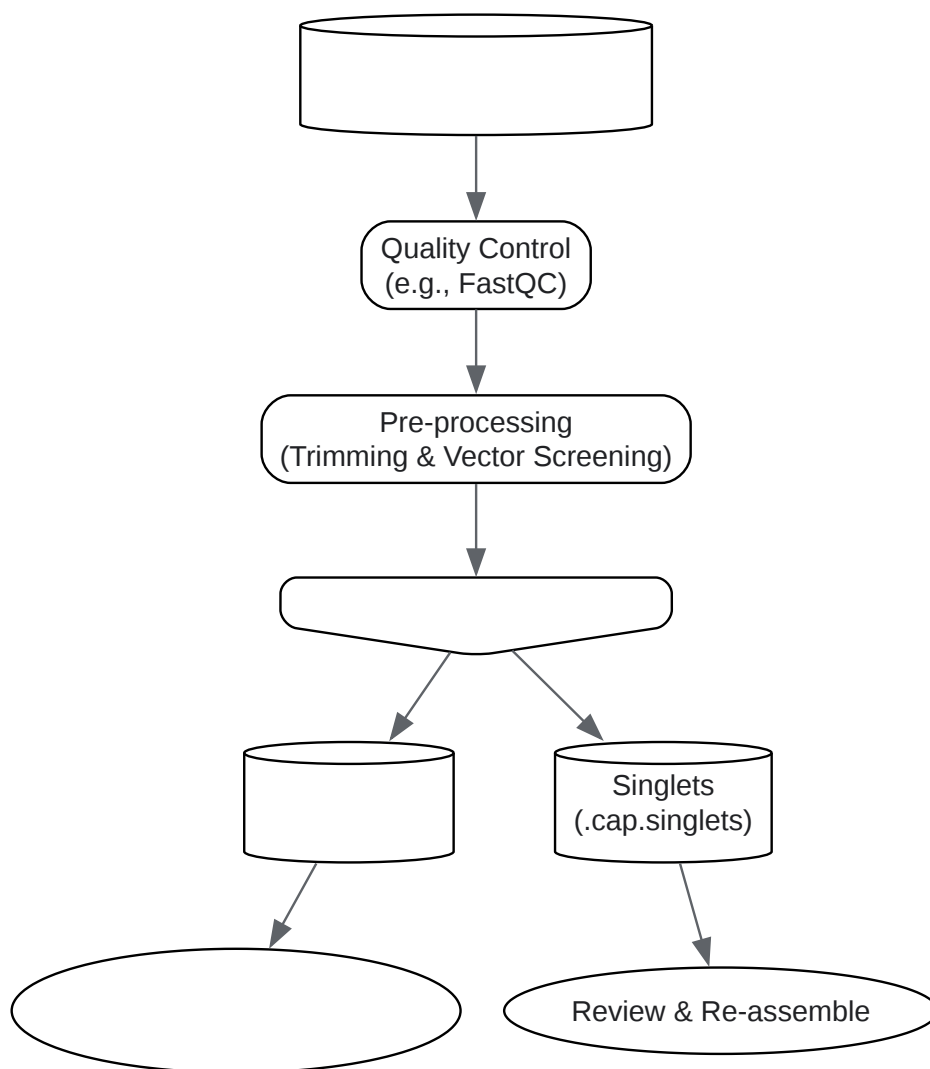
## Experimental Protocol: Assembling EST Sequences with CAP3

This protocol outlines the steps for assembling Expressed Sequence Tags (ESTs) using CAP3, from initial data processing to final assembly evaluation.

### Methodology:

- Initial Quality Control:
  - Raw sequencing reads (in FASTA or FASTQ format) are assessed for quality using a tool like FastQC.
  - This initial check looks for per-base quality scores, adapter content, and other potential issues.[\[9\]](#)
- Pre-processing:
  - Adapters and low-quality bases are trimmed from the reads. A common practice is to remove bases with a Phred score below 20.
  - Vector sequences are identified and masked or removed from the reads.
- CAP3 Assembly:
  - The cleaned and trimmed reads are provided as input to CAP3 in FASTA format.
  - If available, a corresponding quality file (.qual) is also provided.[\[1\]](#)[\[5\]](#)[\[6\]](#)
  - CAP3 is run with appropriate parameters. For ESTs, it might be beneficial to lower the overlap percent identity slightly.
  - Example command: `cap3 your_reads.fasta -p 85 > your_assembly.cap`
- Downstream Analysis:
  - The .cap.contigs file is used for further analysis, such as BLAST searches against a protein database to annotate the assembled transcripts.
  - The .cap.singletons file can be re-examined or used in a second round of assembly with more relaxed parameters.

### CAP3 Experimental Workflow



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Caption: A typical experimental workflow for sequence assembly using CAP3.

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